molecular formula C12H13NO4 B13889727 Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Cat. No.: B13889727
M. Wt: 235.24 g/mol
InChI Key: XUGCIJIAGHSRSD-UHFFFAOYSA-N
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Description

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position and an ethyl ester group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
  • 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

Uniqueness

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Introduction

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammation. This article provides a detailed examination of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 250.26 g/mol
  • IUPAC Name : this compound

The presence of the pyridine ring is significant in influencing the biological activity of the compound.

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest. For instance, studies have shown that derivatives with similar structures can lead to significant reductions in cell viability in human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cells.

Case Study Findings

A comparative study assessed the cytotoxicity of several derivatives against cancer cell lines. The results are summarized in Table 1:

CompoundCell LineIC50 (μM)
4aHuh77.8 ± 0.5
4bMCF712.0 ± 1.3
4cHCT1165.1 ± 1.1

These values indicate that certain derivatives exhibit potent activity, with IC50 values below 10 μM being particularly noteworthy for therapeutic development .

Nitric Oxide Production

This compound has been linked to the production of nitric oxide (NO), a critical signaling molecule involved in inflammatory responses. NO mediates tumoricidal and bactericidal actions in macrophages and plays a role in enhancing pro-inflammatory mediators such as IL-6 and IL-8 . This suggests that the compound may have dual roles in both promoting and regulating inflammation.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can significantly enhance the synthesis of pro-inflammatory cytokines. For example, studies indicated that treatment with such compounds led to increased levels of IL-6 and IL-8 in macrophage cultures, suggesting a potential application in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyridine ring or the dioxobutanoate moiety can significantly alter its potency and selectivity against different biological targets. The presence of electron-withdrawing groups on the pyridine ring has been associated with enhanced cytotoxicity .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)7-10(14)9-6-4-5-8(2)13-9/h4-6H,3,7H2,1-2H3

InChI Key

XUGCIJIAGHSRSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC(=N1)C

Origin of Product

United States

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